molecular formula C10H11FO B6161108 1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one CAS No. 42444-23-5

1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one

Cat. No.: B6161108
CAS No.: 42444-23-5
M. Wt: 166.2
InChI Key:
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Description

1-(4-Fluoro-2,3-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2,3-dimethylphenyl)ethan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-fluoro-2,3-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2,3-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield the corresponding aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 4-fluoro-2,3-dimethylbenzoic acid.

    Reduction: 1-(4-fluoro-2,3-dimethylphenyl)ethanol.

    Substitution: 4-amino-2,3-dimethylphenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2,3-dimethylphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2,3-dimethylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological effects.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)ethan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one:

Uniqueness: 1-(4-Fluoro-2,3-dimethylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and methyl groups on the phenyl ring can influence its electronic characteristics, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

42444-23-5

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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